Momordicoside A
Overview
Description
Synthesis Analysis
The synthesis of compounds like momordicoside A often involves complex methodologies that bridge chemistry and biology. Advanced strategies are employed to generate molecules with defined physical, chemical, and biological properties. The synthesis of such molecules may benefit from integrating nature's biosynthetic machinery with traditional chemical approaches, potentially yielding compounds with unique properties (Xu Wu & P. Schultz, 2009).
Molecular Structure Analysis
Momordicoside A, along with momordicoside B, was isolated and characterized through spectral and chemical evidence, as well as X-ray analysis. Its structure was determined to be the 3-O-β-gentiobioside of cucurbit-5-ene-3β, 22(S), 23(R), 24(R), 25-pentaol, indicating a complex glycoside structure inherent to triterpene glycosides found in Momordica charantia (H. Okabe et al., 1980).
Chemical Reactions and Properties
The chemical reactivity and properties of momordicoside A, like other glycosides, involve its glycosidic bond. The glycosidic linkage can undergo hydrolysis under acidic conditions or enzymatic cleavage, leading to the generation of the aglycone and sugar moieties. The specific chemical reactions momordicoside A undergoes can provide insights into its bioactivity and potential utility in various biological contexts.
Physical Properties Analysis
The physical properties of momordicoside A, including solubility, melting point, and specific optical rotation, are crucial for its isolation and purification. High-performance liquid chromatography (HPLC) following solid-phase extraction (SPE) has been utilized for the rapid and accurate determination of momordicoside A, highlighting its solubility and interaction with chromatographic media (S. Wang et al., 2001).
Scientific Research Applications
Biological Activities and Potential Medicinal Value : Momordicoside has been reported to possess several important biological functions such as reducing blood sugar, enhancing immunity, controlling secretion, and exhibiting anti-oxidative properties. It also has potential functions in reducing cholesterol levels, adjusting substance metabolism, and bacteriostasis, indicating extensive biological activities and potential edible and medicinal value (Ning, 2008).
Physiological Functions and Food Applications : The physiological functions of momordicoside include hypoglycemic, anti-tumor, anti-virus, anti-HIV effects, and enhancing human immunity. Its bacteriostatic properties and applications in food areas have also been reviewed (Zhou Wei, 2009).
Impact on Macrophage Phenotypes and Lung Carcinoma Lesions : Momordicoside G, related to Momordicoside A, can regulate macrophage phenotypes to stimulate efficient repair of lung injury and prevent urethane-induced lung carcinoma lesions. It selectively suppresses M1 macrophages to stimulate M2-associated lung injury repair and prevent inflammation-associated lung carcinoma lesions (Du et al., 2019).
Antidiabetic Activities : Various cucurbitane glycosides, including momordicosides, isolated from bitter melon, have shown benefits for diabetes and obesity. These compounds stimulate GLUT4 translocation and increase the activity of AMP-activated protein kinase (AMPK), which are essential for glucose uptake and fatty acid oxidation (Tan et al., 2008).
Antibacterial Properties : Momordicosides have demonstrated antibacterial effects against various bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) and optimal antibacterial conditions for these compounds have been studied, indicating their potential use in combating bacterial infections (Jing, 2012).
properties
IUPAC Name |
(3R,4R,5S,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22+,23+,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36+,37-,40-,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYJYPOPDKQBQJ-WVMSUIAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Momordicoside A |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.